molecular formula C11H12N2O B2785184 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one CAS No. 20124-80-5

5-methyl-2-(m-tolyl)-4H-pyrazol-3-one

Cat. No.: B2785184
CAS No.: 20124-80-5
M. Wt: 188.23
InChI Key: GWHZXIMAQAFUCP-UHFFFAOYSA-N
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Description

5-methyl-2-(m-tolyl)-4H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with a methyl group at the 5-position and a 3-methylphenyl group at the 2-position. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one typically involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent reduction. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(m-tolyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrazolones and dihydropyrazolones, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties. It has also shown potential as an anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a phenyl group instead of a 3-methylphenyl group.

    5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a 4-methylphenyl group instead of a 3-methylphenyl group.

Uniqueness

5-methyl-2-(m-tolyl)-4H-pyrazol-3-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-methylphenyl group can enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-2-(3-methylphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-4-3-5-10(6-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHZXIMAQAFUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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